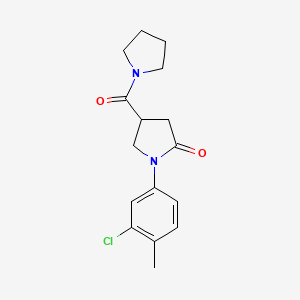

1-(3-chloro-4-methylphenyl)-4-(pyrrolidin-1-ylcarbonyl)pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(3-chloro-4-methylphenyl)-4-(pyrrolidin-1-ylcarbonyl)pyrrolidin-2-one” belongs to a class of organic molecules that feature both pyrrolidinone rings and substituted phenyl groups. These structures are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions that include the formation of pyrrolidinone rings and the introduction of specific functional groups. A similar synthesis process has been described for polyheterocyclic compounds, where a sequential combination of reactants under specific conditions yields the desired product (Islas-Jácome et al., 2023).

Molecular Structure Analysis

Molecular structure determination is critical for understanding the compound's chemical behavior and potential interactions. X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used techniques. For instance, the molecular structure of a related compound was fully characterized using NMR and HRMS methods, providing detailed insights into its molecular configuration (Al‐Refai et al., 2016).

Chemical Reactions and Properties

Chemical properties of such compounds are influenced by their functional groups and molecular structure. Reactivity towards various chemical agents and conditions can reveal potential applications or functional modifications. For example, the synthesis and reactivity of pyrrolidine derivatives highlight the versatility of these compounds in forming new chemical entities (Kulig et al., 2010).

Scientific Research Applications

Synthesis and Molecular Docking

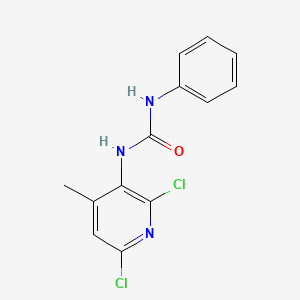

Research has delved into the synthesis of novel pyridine and fused pyridine derivatives, highlighting their potential in forming compounds with antimicrobial and antioxidant activities. These compounds are developed from precursor molecules through reactions with various reagents, demonstrating the versatility and reactivity of pyridine-based structures in producing pharmacologically active molecules. The study also includes in silico molecular docking screenings to evaluate the binding efficiencies of these compounds on specific target proteins, showing moderate to good binding energies which suggest potential applications in drug discovery (Flefel et al., 2018).

Anticancer Potential

Another avenue of research involves the discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as apoptosis inducers and potential anticancer agents. These compounds demonstrate activity against several cancer cell lines, with the process of apoptosis induction being a critical mechanism for their anticancer potential. The identification of molecular targets for these compounds through chemical genetics approaches furthers our understanding of their mechanism of action and opens up possibilities for developing new anticancer therapies (Zhang et al., 2005).

Nonlinear Optical Materials

Research into the synthesis and characterization of new heterocycle-based molecules, such as 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, demonstrates the potential of these compounds in applications such as nonlinear optics. Investigations into their electronic and structural properties, such as HOMO and LUMO analysis, and hyperpolarizability calculations, suggest these molecules could play a significant role in developing new materials for technological applications (Murthy et al., 2017).

Synthesis of Agrochemical and Medicinal Compounds

The rearrangement of chlorinated pyrrolidin-2-ones into 5-methoxylated 3-pyrrolin-2-ones, as explored in one study, provides a method for producing adducts useful in the preparation of agrochemicals or medicinal compounds. This research highlights the importance of synthetic chemistry in creating building blocks for further development into useful products for agriculture and medicine (Ghelfi et al., 2003).

properties

IUPAC Name |

1-(3-chloro-4-methylphenyl)-4-(pyrrolidine-1-carbonyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O2/c1-11-4-5-13(9-14(11)17)19-10-12(8-15(19)20)16(21)18-6-2-3-7-18/h4-5,9,12H,2-3,6-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRUMWFOORDUZNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CCCC3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[cyclopentyl(methyl)amino]ethyl}-3-isopropyl-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5505628.png)

![N-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5505648.png)

![(3R*,4S*)-1-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5505649.png)

![N,N-dimethyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B5505654.png)

![4-{[(1R*,5R*)-3-(cyclobutylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}benzoic acid](/img/structure/B5505662.png)

![8-fluoro-N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-2-quinolinecarboxamide](/img/structure/B5505697.png)

![5-isobutyl-3,6,7,8-tetrahydrocyclopenta[d]pyrazolo[3,4-b]pyridin-1-amine](/img/structure/B5505715.png)

![6-({[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5505720.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,3,6-trimethylphenoxy)acetamide](/img/structure/B5505726.png)